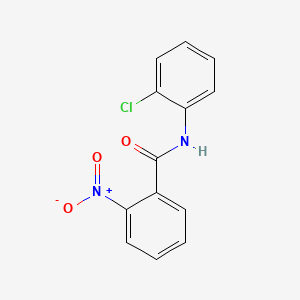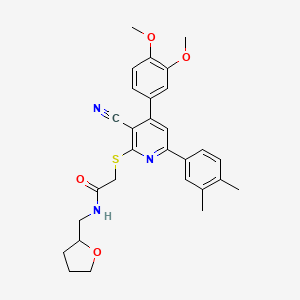
4-(3,4-Dimethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3,4-Dimethylphenoxy)aniline”, also known as DMPhPh-NH2, is a chemical compound that belongs to the aniline family. It has a molecular formula of C14H15NO .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an amine (NH2) and a 3,4-dimethylphenoxy group attached to it . The molecular weight is 213.27 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 213.27 .Wissenschaftliche Forschungsanwendungen
Dye Intermediates and Industrial Applications
4-(3,4-Dimethylphenoxy)aniline, as part of the aniline family, plays a significant role in the production of dyes and intermediates. Aniline derivatives are crucial for manufacturing a wide array of colors used in textiles, leather, fur, and other materials. They also contribute to the development of products like rubber, plastics, and explosives due to their chemical properties that include accelerators and antioxidants. The industrial production and application of aniline derivatives highlight the importance of chemical innovation in enhancing product quality and manufacturing processes J. Skeen, 1948.
Environmental and Toxicological Studies
The environmental fate and toxicological effects of herbicides, including those related to aniline derivatives, have been extensively studied. Research on 2,4-D, a widely used herbicide, has shed light on its ecological impact and toxicological profile. These studies are critical for understanding the potential hazards these chemicals pose to the environment and human health, leading to the development of safer and more sustainable agricultural practices Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.
Advances in Material Science
Significant advancements have been made in the field of material sciences, particularly in the development of conductive polymers and photocatalysts. For instance, the study of PEDOT-based materials for their electrical conductivity and transport properties has opened new avenues for applications in electronics, bioelectronics, and energy storage. These materials are key to developing next-generation devices that are more efficient, sustainable, and versatile Magatte N. Gueye, A. Carella, J. Faure-Vincent, R. Demadrille, J. Simonato, 2020.
Photocatalysis and Environmental Remediation
The application of g-C3N4-based photocatalysts in environmental remediation and energy conversion has been a subject of intense research. These photocatalysts are engineered to harness solar energy for driving chemical reactions that degrade pollutants, reduce carbon dioxide, and generate hydrogen from water. This research is pivotal for developing clean energy technologies and mitigating environmental pollution Jiuqing Wen, Jun Xie, Xiaobo Chen, Xin Li, 2017.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSYASHQOZQTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)


![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2863290.png)



![6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2863297.png)
![N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2863299.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide](/img/structure/B2863301.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2863304.png)
